molecular formula C10H14O B1210595 Verbenone CAS No. 5480-12-6

Verbenone

Cat. No.: B1210595
CAS No.: 5480-12-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-UHFFFAOYSA-N
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Description

Verbenone, also known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one, is a naturally occurring organic compound classified as a monoterpene ketone. It is found in various plants, including the oil of Spanish verbena and rosemary . This compound is known for its pleasant characteristic odor and its role as an insect pheromone, particularly in the control of bark beetles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verbenone can be synthesized through the catalytic oxidation of α-pinene with air oxygen. Catalysts used in this process include bivalent transition metals such as cobalt, manganese, and nickel . The reaction involves the formation of hydroperoxides, which are then decomposed via fractioning steam distillation in an alkali medium. The oxidized product fraction is further subjected to additional oxidation with a chromic mixture to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of α-pinene, a major component of turpentine. The process includes epoxidation of the α-pinene double bond, allylic oxidation, and side reactions leading to the formation of high boiling substances and acidic compounds . The final product is purified through rectification or treatment with sodium sulfite .

Comparison with Similar Compounds

Verbenone’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Biological Activity

Verbenone, a terpenoid compound derived from pinene, has garnered significant attention due to its diverse biological activities. This article explores its insecticidal properties, antifungal effects, anti-inflammatory activity, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is a bicyclic monoterpene characterized by its ketone functional group. Its structural variations, particularly the stereochemistry of the double bond, play a crucial role in its biological activity. The compound exists in two stereoisomeric forms: (R)-verbenone and (S)-verbenone, with the former often exhibiting superior biological efficacy.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as insecticides. A notable investigation synthesized cantharidin-based this compound derivatives and assessed their larvicidal effects against Plutella xylostella (diamondback moth). The results indicated that (R)-verbenone derivatives showed significant larvicidal activity, with mortality rates reaching up to 100% at concentrations of 100 mg/L after four days. In contrast, (S)-verbenone derivatives displayed negligible activity .

Table 1: Larvicidal Activity of this compound Derivatives

CompoundConfigurationMortality (%) at 100 mg/L
5a(R)13.3
5b(R)46.7
2a(S)0
2b(S)0
5c(R)20
6q(R)100

The study concluded that the presence of a double bond between the this compound and phenyl moieties is essential for maintaining insecticidal activity .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various (Z)- and (E)-verbenone derivatives and evaluated their antifungal activities against pathogens such as Alternaria solani and Cercospora arachidicola. The compound (E)-4n demonstrated remarkable antifungal efficacy with growth inhibition rates exceeding those of commercial fungicides like chlorothalonil .

Table 2: Antifungal Activity of this compound Derivatives

CompoundTarget PathogenGrowth Inhibition (%) at 50 µg/mL
E-4nAlternaria solani92.2
E-4nPhysalospora piricola80.0
E-4nCercospora arachidicola76.3

These findings suggest that this compound derivatives could serve as effective alternatives to traditional fungicides in agricultural practices .

Anti-Inflammatory and Antinociceptive Activities

Research has also explored the anti-inflammatory properties of this compound. A study reported that both this compound and essential oil from Cymbopogon species exhibited significant anti-inflammatory effects, comparable to indomethacin, a standard anti-inflammatory drug. The effective dose for this compound was determined to be around 54.95 mg/kg .

Case Studies and Applications

  • Insect Management : this compound's ability to act as an antiaggregation pheromone has been utilized in integrated pest management strategies to control bark beetle populations effectively.
  • Aromatherapy : In aromatherapy, this compound is noted for its calming effects, contributing to stress reduction and improved mental health outcomes in patients undergoing treatment for anxiety disorders .
  • Agricultural Practices : The synthesis of novel this compound derivatives has opened avenues for developing environmentally friendly pesticides that mitigate the impact of insect resistance .

Properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048115
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

80-57-9, 5480-12-6
Record name (±)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Verbenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Verbenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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